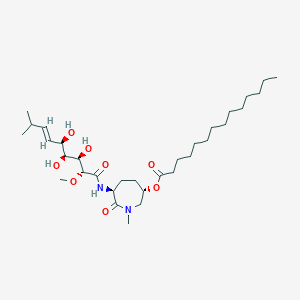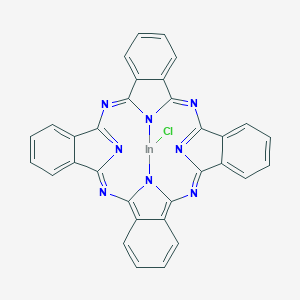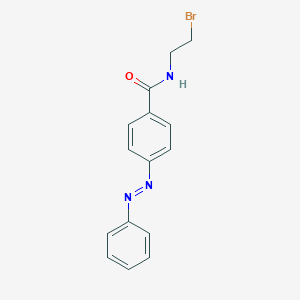
N-(2-Bromoethyl)-p-phenylazobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromoethyl)-p-phenylazobenzamide, also known as BBAB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of azobenzenes, which are characterized by their ability to undergo photoisomerization upon exposure to light. BBAB has been extensively studied for its potential applications in various fields, including biological and medical research.
Mecanismo De Acción
The mechanism of action of N-(2-Bromoethyl)-p-phenylazobenzamide is based on its ability to undergo photoisomerization upon exposure to light. This property allows N-(2-Bromoethyl)-p-phenylazobenzamide to act as a molecular switch, which can be used to control various biological processes. Upon exposure to light, N-(2-Bromoethyl)-p-phenylazobenzamide undergoes a structural change, which can trigger a specific biological response.
Efectos Bioquímicos Y Fisiológicos
N-(2-Bromoethyl)-p-phenylazobenzamide has been shown to have various biochemical and physiological effects, including its ability to interact with proteins and enzymes. In particular, N-(2-Bromoethyl)-p-phenylazobenzamide has been used as a tool for studying protein-protein interactions, as well as for the controlled release of drugs. N-(2-Bromoethyl)-p-phenylazobenzamide has also been shown to have potential applications in the treatment of cancer, as it can be used to target specific cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Bromoethyl)-p-phenylazobenzamide has several advantages for use in laboratory experiments, including its ability to undergo photoisomerization upon exposure to light, which can be used to control various biological processes. N-(2-Bromoethyl)-p-phenylazobenzamide is also relatively easy to synthesize and is stable under normal laboratory conditions. However, N-(2-Bromoethyl)-p-phenylazobenzamide also has some limitations, including its potential toxicity and the need for specialized equipment for light exposure.
Direcciones Futuras
There are several future directions for research on N-(2-Bromoethyl)-p-phenylazobenzamide, including its potential applications in the development of photoresponsive materials and sensors. N-(2-Bromoethyl)-p-phenylazobenzamide can also be used as a tool for studying protein-protein interactions and for the controlled release of drugs. Further research is needed to explore the potential applications of N-(2-Bromoethyl)-p-phenylazobenzamide in various fields, including biological and medical research.
Métodos De Síntesis
N-(2-Bromoethyl)-p-phenylazobenzamide can be synthesized using various methods, including the reaction of p-phenylenediamine with 2-bromoethylamine hydrobromide in the presence of sodium carbonate. The resulting product is then treated with nitrous acid to obtain the final compound. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.
Aplicaciones Científicas De Investigación
N-(2-Bromoethyl)-p-phenylazobenzamide has been widely used in scientific research for its unique properties, including its ability to undergo photoisomerization upon exposure to light. This property has been utilized in various applications, including the development of photoresponsive materials, molecular switches, and sensors. In biological and medical research, N-(2-Bromoethyl)-p-phenylazobenzamide has been used as a tool for studying protein-protein interactions, as well as for the controlled release of drugs.
Propiedades
Número CAS |
100243-23-0 |
|---|---|
Nombre del producto |
N-(2-Bromoethyl)-p-phenylazobenzamide |
Fórmula molecular |
C15H14BrN3O |
Peso molecular |
332.19 g/mol |
Nombre IUPAC |
N-(2-bromoethyl)-4-phenyldiazenylbenzamide |
InChI |
InChI=1S/C15H14BrN3O/c16-10-11-17-15(20)12-6-8-14(9-7-12)19-18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20) |
Clave InChI |
ZBCKKGZHAGVDDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCBr |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCBr |
Sinónimos |
N-(2-Bromoethyl)-p-(phenylazo)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




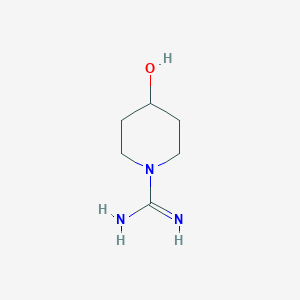
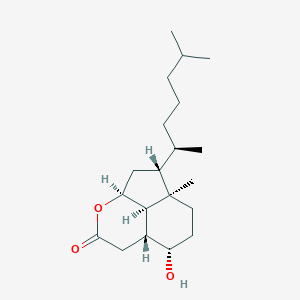
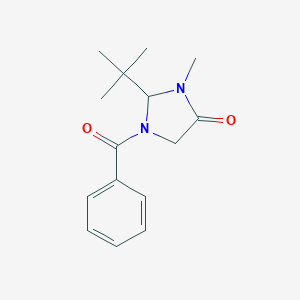
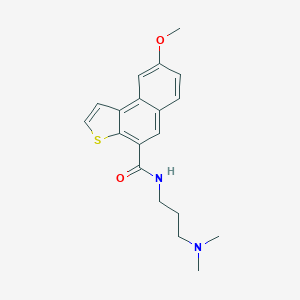
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)
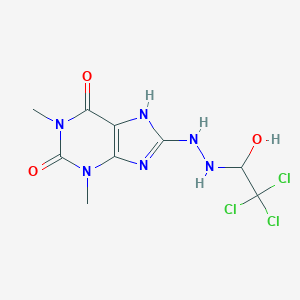
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)



